3-(1,3-Benzodioxol-5-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a methoxyphenyl group, and a triazolothiadiazole core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate due to its unique structural features and biological activity.
Industry: It is investigated for use in material science, such as in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 1-[5-(1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHANONE
- (3-(1,3-BENZODIOXOL-5-YL)-2-OXIRANYL)(4-METHOXYPHENYL)METHANONE
Uniqueness
3-(2H-1,3-BENZODIOXOL-5-YL)-6-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE stands out due to its triazolothiadiazole core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H12N4O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12N4O3S/c1-22-12-5-2-10(3-6-12)16-20-21-15(18-19-17(21)25-16)11-4-7-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3 |
InChI Key |
BGXCGHHJQFRHKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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